![molecular formula C24H40N2O2 B594229 pyridin-3-ylmethyl N-[(Z)-heptadec-8-enyl]carbamate](/img/structure/B594229.png)
pyridin-3-ylmethyl N-[(Z)-heptadec-8-enyl]carbamate
Overview
Description
N-(8Z-Heptadecen-1-yl)-O-(3-pyridylmethyl)carbamate is a synthetic analog of the long-chain fatty acid amides (macamides or macaenes) isolated from the maca (L. meyenii) plant, which are structurally related to cannabinoids. Nineteen macamides have currently been identified and many are recognized as potent inhibitors of fatty acid amide hydrolase (FAAH) and demonstrate selective antiproliferative activity against diverse cancer cell lines. N-(8Z-Heptadecen-1-yl)-O-(3-pyridylmethyl)carbamate irreversibly inhibits FAAH with an IC50 value of 0.153 µM.
Scientific Research Applications
Lithiation and Substitution Reactions
Pyridin-3-ylmethyl derivatives, including carbamates, are involved in lithiation and substitution reactions. For example, lithiation of N-(pyridin-3-ylmethyl) compounds followed by reaction with electrophiles can produce various substituted derivatives. These processes are crucial in synthesizing specific molecular structures for research and industrial applications (Smith et al., 2013).
Antibacterial Studies
Silver complexes of N-heterocyclic carbene ligands, including those derived from pyridin-3-ylmethyl compounds, have been synthesized and evaluated for their antibacterial activities. Such studies provide insights into potential applications of these complexes in fighting bacterial infections (Haque et al., 2014).
Construction of Helical Silver(I) Coordination Polymers
Pyridin-3-ylmethyl derivatives have been used to construct helical silver(I) coordination polymers. These polymers demonstrate interesting structural properties and are significant for understanding molecular interactions and potential applications in materials science (Zhang et al., 2013).
Linking Properties in Coordination Chemistry
The linking properties of pyridin-3-ylmethyl derivatives with metal complexes are a subject of study in coordination chemistry. Understanding these interactions is essential for the development of new materials and catalysts (Xia et al., 2017).
Photocatalytic Applications
Derivatives of pyridin-3-ylmethyl, such as carbamates, can be used in photocatalytic applications. For instance, their interaction with TiO2 can lead to the degradation of harmful chemicals in water, a process critical for environmental cleanup and water treatment technologies (Maillard-Dupuy et al., 1994).
Properties
IUPAC Name |
pyridin-3-ylmethyl N-[(Z)-heptadec-8-enyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H40N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-26-24(27)28-22-23-18-17-19-25-21-23/h9-10,17-19,21H,2-8,11-16,20,22H2,1H3,(H,26,27)/b10-9- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQYCMOCYWBHSFE-KTKRTIGZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCNC(=O)OCC1=CN=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCNC(=O)OCC1=CN=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H40N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


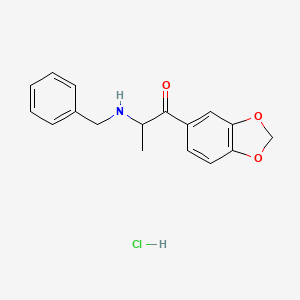
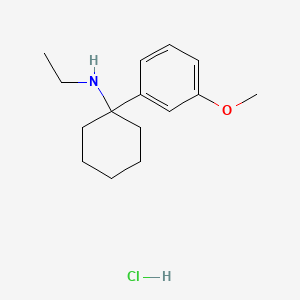

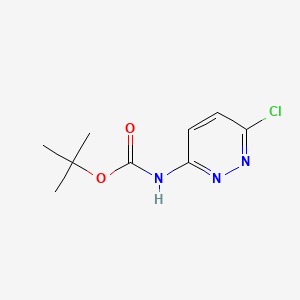
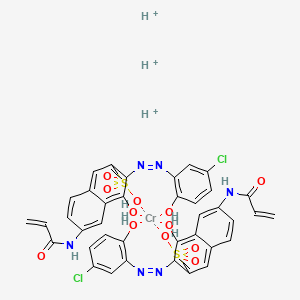
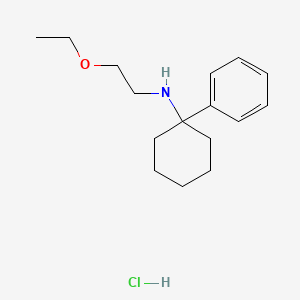
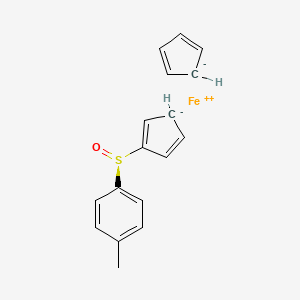
![Erythro-3,4-dimethyl-alpha-[1-(methylamino)ethyl]-benzylalcohol,monohydrochloride](/img/structure/B594160.png)
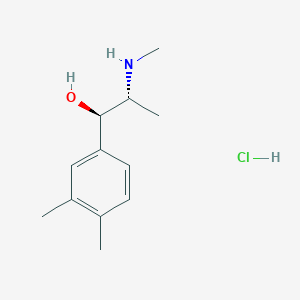
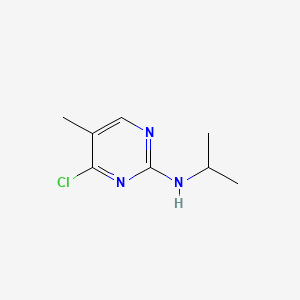
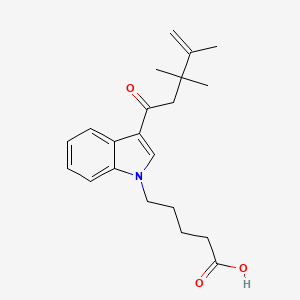
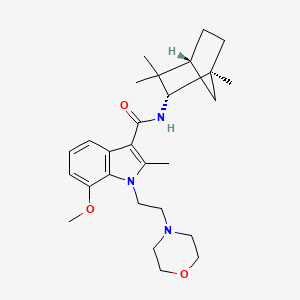
![Spiro[2.5]octan-6-amine hydrochloride](/img/structure/B594168.png)

